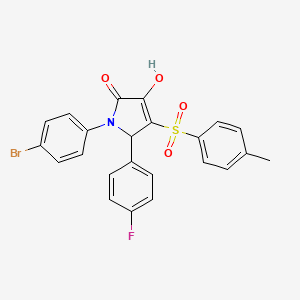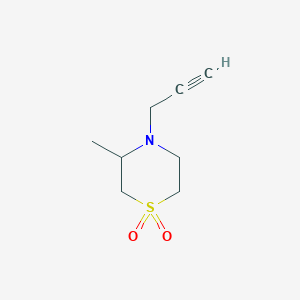
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with secondary amines and propargyl bromides in the presence of K2CO3 in DMF at 25–30 °C for 4–5 hours .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .
Scientific Research Applications
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Compounds closely related to 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione have shown promise as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. A study evaluated the inhibitory activity of two cyclodidepsipeptides against xanthine oxidase in vitro and their anti-inflammatory response, revealing that these compounds were excellent inhibitors of xanthine oxidase and significantly suppressed nuclear factor of κB activation. This suggests potential use in the treatment of gout and other conditions involving excessive uric acid production or inflammation (Šmelcerović et al., 2013).
Antimicrobial Activity
Another research focus has been on the antimicrobial properties of morpholine derivatives. A synthesized novel didepsipeptide exhibited significant antimicrobial activity against several bacterial strains, including Escherichia coli, highlighting its potential for pharmacological applications (Yancheva et al., 2012).
Electrochromic Applications
Derivatives of pyrrolo-acenaphtho-pyridazine-diones, a structurally related group, have been synthesized for use in electrochromic applications. These novel electron acceptors demonstrated high electrochromic efficiency and stability, making them suitable for use in electrochromic devices, which change color in response to electrical stimulation (Cho et al., 2015).
Tyrosinase Inhibition for Cosmetic Applications
Compounds structurally similar to this compound have been explored for their tyrosinase inhibition potential. This enzyme is involved in the synthesis of melanin, making these inhibitors relevant for cosmetic applications aimed at reducing pigmentation (Then et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities, have been found to impact a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Related compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-methyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-9-5-6-12(10,11)7-8(9)2/h1,8H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNEMLNRVRRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
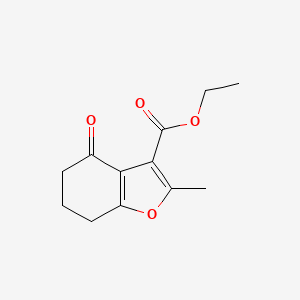
![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)
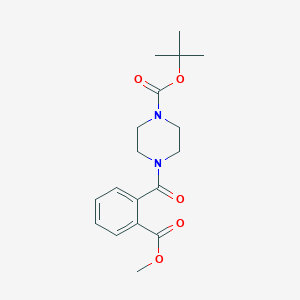


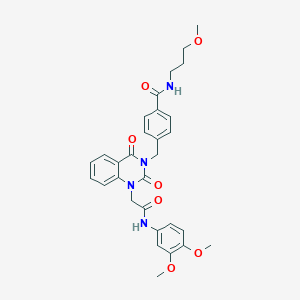
![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)
